molecular formula C16H31NSSn B2832241 butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) CAS No. 1428761-41-4

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+)

Cat. No.: B2832241
CAS No.: 1428761-41-4
M. Wt: 388.2
InChI Key: AWTPGDBGAZQWFM-UHFFFAOYSA-N
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Description

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) is an organotin compound that features a thiazole ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) typically involves the stannylation of a thiazole precursor. One common method is the reaction of 4-methyl-5-bromo-1,3-thiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to reflux in a suitable solvent like toluene or xylene .

Industrial Production Methods

While specific industrial production methods for butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: Such as halides or sulfonates, are commonly used in substitution reactions.

    Palladium Catalysts: Essential for coupling reactions, often used with ligands to enhance reactivity.

    Solvents: Toluene, xylene, or other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.

Major Products

    Substitution Products: Depending on the electrophile used, various substituted thiazoles can be obtained.

    Coupling Products: New carbon-carbon bonded products, which can be further functionalized for various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) in chemical reactions involves the activation of the stannyl group by a catalyst, typically palladium. The activated stannyl group can then undergo nucleophilic attack on an electrophile, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+) is unique due to the presence of the thiazole ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

butane;4-methyl-5H-1,3-thiazol-5-ide;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTPGDBGAZQWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].CC1=[C-]SC=N1.[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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